3-{[(4-Bromophenyl)acetyl]amino}benzoic acid
Description
3-{[(4-Bromophenyl)acetyl]amino}benzoic acid is a benzoic acid derivative featuring a 4-bromophenylacetyl group attached to the amino substituent at the 3-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications on the acetyl group and the benzoic acid scaffold influence physicochemical properties and biological activity.
Properties
IUPAC Name |
3-[[2-(4-bromophenyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-6-4-10(5-7-12)8-14(18)17-13-3-1-2-11(9-13)15(19)20/h1-7,9H,8H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLREUAUMUDFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)acetyl]amino}benzoic acid typically involves the reaction of 4-bromophenylacetic acid with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)acetyl]amino}benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H12BrNO3
- Molecular Weight : 334.16 g/mol
- IUPAC Name : 3-{[(4-bromophenyl)acetyl]amino}benzoic acid
The unique structure of this compound, which includes both a bromophenyl group and an acetylamino group, contributes to its varied biological activities and chemical reactivity.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom in the 4-bromophenyl group can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction processes, particularly affecting the benzoic acid moiety.
These properties make it valuable in organic synthesis and materials science.
Biology
In biological research, this compound is employed to study biochemical pathways and protein interactions . Its ability to interact with specific molecular targets allows researchers to investigate its effects on various biological systems.
Medicine
The compound is being investigated for its potential therapeutic properties , particularly in drug development. Studies have shown that it exhibits antimicrobial and anticancer activities, making it a candidate for further pharmaceutical exploration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The results from qualitative assays are summarized below:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Enterococcus faecium E5 | 15 |
| Staphylococcus aureus ATCC 6538 | 8 |
| Bacillus subtilis ATCC 6683 | 9 |
These findings indicate that the compound effectively inhibits the growth of certain pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutics. A notable study found that derivatives of benzoic acid, including this compound, exhibited superior activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study evaluated several derivatives of benzoic acid, including this compound. Modifications to the amino group were found to significantly influence antimicrobial potency, with this compound showing superior activity against specific strains compared to its analogs.
- Bioactivity Comparison : Another study highlighted that while many derivatives exhibited varying degrees of antibacterial activity, this compound consistently demonstrated effective inhibition against resistant strains like MRSA .
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetyl Group
3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid (CAS 649773-76-2)
- Structure: The acetyl group is substituted with a 4-ethoxyphenoxy moiety.
- Molecular Formula: C₁₇H₁₇NO₅.
- The molecular weight (315.32 g/mol) is lower than the bromophenyl derivative .
3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid (CAS 329180-46-3)
- Structure: Features a dichlorophenoxy group on the acetyl.
- Molecular Formula: C₁₅H₁₀Cl₂NO₄.
- Key Differences : Chlorine atoms increase electronegativity and may enhance metabolic stability. The compound’s higher halogen content (Cl vs. Br) could alter solubility and toxicity profiles .
3-[(4-Morpholinylacetyl)amino]benzoic acid (CAS 446852-20-6)
Sulfonamide vs. Acetyl Derivatives
4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid (CAS 126145-99-1)
- Structure : A sulfonamide linkage replaces the acetyl group.
- Molecular Formula: C₁₃H₁₀BrNO₄S.
- Key Differences: Sulfonamides generally exhibit stronger acidity (pKa ~1–2) compared to acetylated analogs (pKa ~4–5).
Heterocyclic Modifications
3-{[(4-oxo-2-piperidin-1-yl-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Physicochemical and Spectral Comparisons
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Predicted Solubility (LogP) |
|---|---|---|
| 3-{[(4-Bromophenyl)acetyl]amino}benzoic acid | ~320.14 | ~2.8 (moderate lipophilicity) |
| 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid | 315.32 | ~2.5 |
| 4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid | 356.19 | ~1.9 (higher polarity) |
Spectral Data
- NMR : The target compound’s ¹H NMR (DMSO-d₆) would show aromatic protons (δ 7.2–8.1 ppm) and a characteristic acetyl CH₂ signal (δ ~3.8 ppm). In contrast, sulfonamide derivatives (e.g., CAS 126145-99-1) exhibit downfield shifts for sulfonyl protons (δ ~7.5–8.5 ppm) .
- UV-Vis : Bromine’s electron-withdrawing effect increases absorbance in the 250–300 nm range compared to chlorine or morpholine derivatives .
Biological Activity
3-{[(4-Bromophenyl)acetyl]amino}benzoic acid, also known as 4-bromoacetylaminobenzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C15H12BrNO3
- Molecular Weight : 334.16 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the acetylamino group in its structure contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Qualitative Screening
In a qualitative assay, this compound demonstrated significant antibacterial activity against Gram-positive bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Enterococcus faecium E5 | 15 |
| Staphylococcus aureus ATCC 6538 | 8 |
| Bacillus subtilis ATCC 6683 | 9 |
These results indicate that the compound effectively inhibits the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Antibiofilm Activity
The compound also exhibited moderate antibiofilm activity. The minimum biofilm eradication concentration (MBEC) was determined to be:
| Bacterial Strain | MBEC (µg/mL) |
|---|---|
| Enterococcus faecium E5 | 125 |
| Staphylococcus aureus ATCC 6538 | 125 |
This activity is crucial as biofilms are often resistant to conventional antimicrobial treatments, making this compound a candidate for further development in biofilm-related infections .
Cytotoxicity Studies
While assessing the safety profile of this compound, it was found to exhibit low toxicity levels in various assays. Specifically, it was noted that:
- The compound showed non-toxic characteristics in Daphnia magna assays, indicating a favorable safety profile compared to other tested compounds .
- In vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells is still under investigation, with preliminary data suggesting moderate activity .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the acetylamino group may enhance interaction with bacterial enzymes or cell membranes, disrupting their integrity and function.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of several derivatives of benzoic acid, including this compound. It was found that modifications to the amino group significantly influenced antimicrobial potency, with this compound showing superior activity against specific strains compared to its analogs .
- Bioactivity Comparison : Comparative studies revealed that while many derivatives exhibited varying degrees of antibacterial activity, this compound consistently demonstrated effective inhibition against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
